N'-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
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Overview
Description
N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the core structures:
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Synthesis of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline
Starting Materials: Thiophene-2-sulfonyl chloride and tetrahydroquinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
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Formation of the Ethanediamide Linker
Starting Materials: 3-methoxybenzylamine and the previously synthesized 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the thiophene and quinoline rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the sulfonyl and amide groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents at elevated temperatures.
Products: Substituted derivatives on the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology and Medicine
Drug Development: Due to its potential biological activity, it is studied for its effects on various biological targets, including enzymes and receptors.
Biological Probes: Used in research to study the interaction of small molecules with biological macromolecules.
Industry
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex therapeutic agents.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide: shares structural similarities with other sulfonylated quinoline derivatives and methoxybenzyl amides.
Uniqueness
Structural Features: The combination of a methoxyphenyl group with a thiophene-sulfonylated tetrahydroquinoline core is unique, providing distinct electronic and steric properties.
Biological Activity: Its specific arrangement of functional groups may confer unique biological activities not seen in closely related compounds.
Conclusion
N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multiple steps and careful control of reaction conditions, while its chemical reactivity and biological activities make it a valuable subject for ongoing research.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-19-7-2-5-16(13-19)15-24-22(27)23(28)25-18-10-9-17-6-3-11-26(20(17)14-18)33(29,30)21-8-4-12-32-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLQJDQUDTZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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